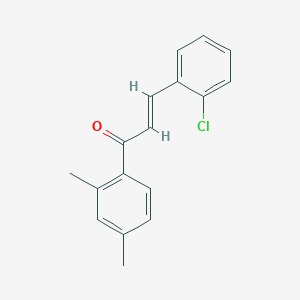

3-(2-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one

CAS No.: 942282-99-7

Cat. No.: VC8155428

Molecular Formula: C17H15ClO

Molecular Weight: 270.8 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 942282-99-7 |

|---|---|

| Molecular Formula | C17H15ClO |

| Molecular Weight | 270.8 g/mol |

| IUPAC Name | (E)-3-(2-chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one |

| Standard InChI | InChI=1S/C17H15ClO/c1-12-7-9-15(13(2)11-12)17(19)10-8-14-5-3-4-6-16(14)18/h3-11H,1-2H3/b10-8+ |

| Standard InChI Key | AYALQLDHRWSCRD-CSKARUKUSA-N |

| Isomeric SMILES | CC1=CC(=C(C=C1)C(=O)/C=C/C2=CC=CC=C2Cl)C |

| SMILES | CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl)C |

| Canonical SMILES | CC1=CC(=C(C=C1)C(=O)C=CC2=CC=CC=C2Cl)C |

Introduction

Synthesis and Reaction Pathways

The synthesis of 3-(2-Chlorophenyl)-1-(2,4-dimethylphenyl)prop-2-en-1-one typically employs the Claisen-Schmidt condensation reaction, a method widely used for chalcone derivatives .

General Procedure

-

Reactants:

-

2-Chlorobenzaldehyde: Provides the 2-chlorophenyl moiety.

-

2,4-Dimethylacetophenone: Supplies the 2,4-dimethylphenyl group.

-

-

Conditions:

-

Mechanism:

| Reaction Component | Details |

|---|---|

| Base | NaOH (10% aqueous) |

| Solvent | Ethanol |

| Yield | ~92% (reported for analogous compounds) |

Applications and Research Trends

Pharmaceutical Intermediates

This compound serves as a precursor for synthesizing heterocyclic derivatives, such as isoxazoles or thiazoles, which are explored in anticancer and antimicrobial drug discovery .

Materials Science

Chalcones are used in optoelectronic materials due to their fluorescence properties. For instance, derivatives with electron-donating groups can act as laser dyes .

Comparative Analysis with Related Chalcones

The following table highlights structural and functional differences among chalcone analogs:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume